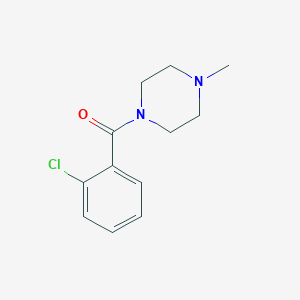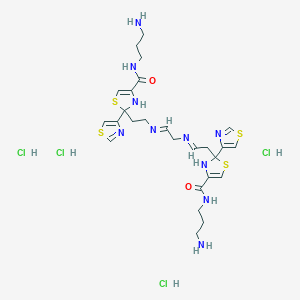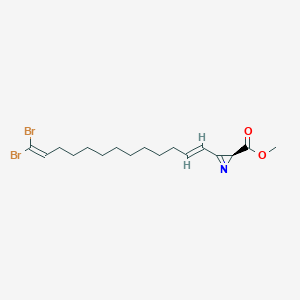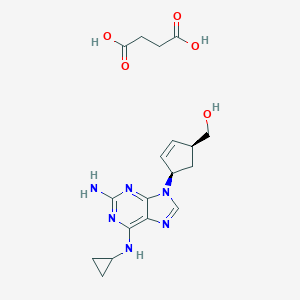
Abacavir succinate
Übersicht
Beschreibung
Abacavir is an antiviral medicine that prevents human immunodeficiency virus (HIV) from multiplying in your body. It is used to treat HIV, the virus that can cause acquired immunodeficiency syndrome (AIDS). Abacavir is for adults and children who are at least 3 months old .
Synthesis Analysis
Abacavir is a synthetic carbocyclic nucleoside and is the enantiomer with 1S, 4R absolute configuration on the cyclopentene ring . Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion .Molecular Structure Analysis
Abacavir is a synthetic carbocyclic nucleoside and is the enantiomer with 1S, 4R absolute configuration on the cyclopentene ring . When complexed with 4 different peptides and HLA-B57:01, abacavir adopts the same docking conformation with the cyclopropyl group occupying the F pocket and abacavir N atoms forming hydrogen bonds with Ser116 and Asp114, residues unique to HLA-B57:01 .Chemical Reactions Analysis
Abacavir is phosphorylated to active metabolites that compete for incorporation into viral DNA . The chemical reactions involved in the metabolism of abacavir include the addition of the first phosphate to abacavir to generate abacavir monophosphate, the removal of an amine group to generate carbovir monophosphate, and the addition of a second and third phosphate to generate the active metabolite carbovir triphosphate .Wissenschaftliche Forschungsanwendungen
Hypersensitivity and Genetic Associations : A significant aspect of abacavir's research revolves around its hypersensitivity reactions. The presence of HLA-B*5701, HLA-DR7, and HLA-DQ3 alleles is strongly associated with hypersensitivity to abacavir. Genetic screening for these alleles can predict and prevent hypersensitivity reactions, making it a classic case of pharmacogenetics in clinical practice (Mallal et al., 2002), (Guo et al., 2013).
Resistance Profile : Research has been conducted on the resistance profile of abacavir when used alone or in combination with other antiretroviral agents. It's noted that mutations at specific HIV reverse transcriptase codons can lead to resistance, and abacavir's efficacy can be influenced by these mutations (Harrigan et al., 2000).
Pediatric Use : Studies have also focused on abacavir's use in pediatric populations, evaluating its antiviral efficacy and safety as part of combination antiretroviral therapy for HIV-infected children and adolescents (Adetokunboh et al., 2014).
Metabolic Activation and Toxicity : Another avenue of research is the drug's metabolic activation and potential toxicity. Abacavir undergoes oxidation to a carboxylic acid via an aldehyde intermediate, which can lead to the formation of covalent adducts with proteins and potentially trigger hypersensitivity reactions (Walsh et al., 2002).
Pharmacogenetic Screening : The importance of pharmacogenetic screening in predicting abacavir hypersensitivity and its integration into clinical practice is highlighted in various studies. This approach has been recognized as a standard of care before prescribing abacavir (Ma et al., 2010), (Martin & Kroetz, 2013).
Antiviral Combinations : The combination of abacavir with other antiviral agents, such as mycophenolic acid, has been investigated to understand its synergistic effects on HIV-1 replication and potential strategies in HIV treatment (Margolis et al., 1999).
Pharmacokinetics and Pharmacodynamics : Extensive research has been conducted on the pharmacokinetics and pharmacodynamics of abacavir, including its effects when administered alone or in combination with other antiretrovirals like zidovudine. This research is crucial for understanding the drug's dosing, efficacy, and potential side effects (McDowell et al., 2000).
Placental Transfer Mechanisms : Studies on abacavir have also focused on its transfer across the placenta, exploring the roles of nucleoside transporters in this process, which is critical for ensuring safe and effective antiretroviral therapies during pregnancy (Červený et al., 2018).
Wirkmechanismus
Target of Action
Abacavir succinate is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . Its primary target is the reverse transcriptase enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is crucial for the replication of the HIV virus.
Mode of Action
Abacavir is converted within the body to its active form, carbovir triphosphate . This active metabolite competes with the natural substrate, deoxyguanosine-5’-triphosphate (dGTP), for incorporation into the viral DNA . By doing so, it inhibits the HIV reverse transcriptase enzyme competitively and acts as a chain terminator of DNA synthesis . This results in the prevention of viral replication.
Biochemical Pathways
Abacavir is primarily metabolized via two pathways: uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These pathways result in the formation of inactive metabolites. Less than 2% of abacavir metabolism involves minor pathways, such as transformation into carbovir, followed by phosphorylation of carbovir into carbovir 50-monophosphate by inosine phosphotransferase .
Pharmacokinetics
Abacavir is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of abacavir is approximately 83% . Abacavir pharmacokinetics are linear and dose-proportional over the range of 300–1200 mg/day . The apparent volume of distribution of abacavir after intravenous administration is approximately 0.86 ± 0.15 L/kg . Binding to plasma proteins is about 50% and is independent of the plasma abacavir concentration . Abacavir is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine .
Result of Action
The antiviral effect of abacavir is due to its intracellular anabolite, carbovir-triphosphate (CBV-TP) . This metabolite has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing .
Action Environment
Therapeutic drug monitoring has been infrequently employed for abacavir as it is the intracellular concentrations of carbovir triphosphate which would be most likely to be associated with drug effect and these are difficult and costly to measure on a routine basis .
Safety and Hazards
Abacavir is generally well tolerated. Common side effects include vomiting, insomnia, fever, and feeling tired. More severe side effects include hypersensitivity, liver damage, and lactic acidosis . Genetic testing can indicate whether a person is at higher risk of developing hypersensitivity . Safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Zukünftige Richtungen
Abacavir is indicated in combination with other anti-retroviral agents for the treatment of HIV-1 infection. It is available in a combination product alongside dolutegravir and lamivudine for the treatment of adult and pediatric patients with HIV-1 who weigh ≥10 kg . Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion .
Biochemische Analyse
Biochemical Properties
Intracellularly, abacavir succinate is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This active metabolite competes for incorporation into viral DNA, inhibiting the HIV reverse transcriptase enzyme competitively and acting as a chain terminator of DNA synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The drug prevents human immunodeficiency virus (HIV) from multiplying in the body .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its active metabolite, carbovir triphosphate . This metabolite competes with the natural substrate dGTP and inhibits the activity of HIV-1 reverse transcriptase, an enzyme needed for HIV virus replication . It also acts as a chain terminator of DNA synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways where it interacts with enzymes or cofactors . Intracellularly, it is converted by cellular enzymes to the active metabolite carbovir triphosphate .
Transport and Distribution
This compound is distributed to extravascular spaces . The apparent volume of distribution of abacavir after intravenous administration is approximately 0.86 ± 0.15 L/kg .
Eigenschaften
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O.C4H6O4/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;5-3(6)1-2-4(7)8/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2H2,(H,5,6)(H,7,8)/t8-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOONDNCXQPMXQT-SCYNACPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136470-78-5 (parent) | |
| Record name | Abacavir succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168146-84-7 | |
| Record name | Abacavir succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABACAVIR SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40FH6D8CHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)

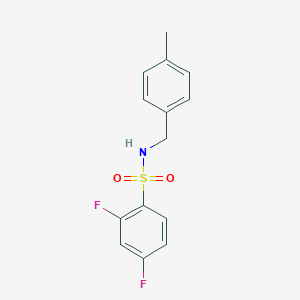
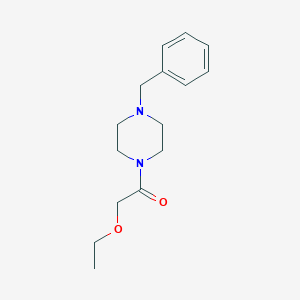
![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)
